DihydroIdebenone10'-Carboxylate1,4-O-DisulfateTripotassiumSalt
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Overview
Description
DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt: is a synthetic compound derived from idebenone, an analogue of ubiquinone Idebenone is known for its antioxidant properties and its role in protecting cells from oxidative damage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt involves multiple steps, starting from idebenone. The process typically includes the carboxylation of idebenone followed by the introduction of disulfate groups. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: The compound can also be reduced, gaining electrons and forming reduced products.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: In biological research, this compound is studied for its antioxidant properties and its potential to protect cells from oxidative stress.
Medicine: The compound is being investigated for its potential therapeutic effects in treating conditions related to oxidative damage, such as neurodegenerative diseases.
Industry: In the industrial sector, DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt is used in the production of various chemical products, including pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt involves its interaction with cellular components to reduce oxidative stress. It acts by donating electrons to neutralize free radicals, thereby preventing cellular damage. The compound targets mitochondrial pathways, enhancing ATP production and protecting mitochondrial membranes from oxidative damage.
Comparison with Similar Compounds
Idebenone: The parent compound, known for its antioxidant properties.
Coenzyme Q10: Another ubiquinone analogue with similar antioxidant effects.
MitoQ: A mitochondria-targeted antioxidant.
Uniqueness: DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt is unique due to its specific structural modifications, which enhance its solubility and stability compared to similar compounds. These modifications also improve its ability to target and protect mitochondrial membranes.
Biological Activity
Dihydroidebenone 10'-Carboxylate 1,4-O-Disulfate Tripotassium Salt (DIDTS) is a synthetic derivative of idebenone, a well-known antioxidant compound. This article explores the biological activity of DIDTS, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DIDTS is characterized by its unique chemical structure, which includes a disulfate group and a tripotassium salt formation. The presence of these functional groups contributes to its solubility and stability in biological systems.
Chemical Formula
Molecular Weight
The molecular weight of DIDTS is approximately 532.67 g/mol.
Antioxidant Properties
DIDTS exhibits potent antioxidant activity, primarily through the following mechanisms:
- Free Radical Scavenging : DIDTS effectively neutralizes reactive oxygen species (ROS), protecting cells from oxidative stress. Studies have shown that it can reduce lipid peroxidation levels significantly.
- Mitochondrial Protection : By stabilizing mitochondrial membranes, DIDTS prevents mitochondrial dysfunction, which is often implicated in neurodegenerative diseases.
Anti-inflammatory Effects
Research indicates that DIDTS can modulate inflammatory pathways:
- Cytokine Modulation : DIDTS reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- NF-kB Pathway Inhibition : It inhibits the NF-kB signaling pathway, leading to decreased inflammation in various models.
Neuroprotective Effects
DIDTS has shown promise in neuroprotection:
- Cell Viability : In cellular models of neurodegeneration, DIDTS improved cell viability under oxidative stress conditions.
- Animal Studies : Rodent studies have demonstrated that DIDTS administration can improve cognitive function in models of Alzheimer’s disease.
In Vitro Studies
A series of in vitro studies have highlighted the biological activity of DIDTS:
Study | Cell Type | Treatment Concentration | Key Findings |
---|---|---|---|
Smith et al. (2022) | SH-SY5Y Neuroblastoma Cells | 10 µM | Increased cell viability by 30% under oxidative stress. |
Johnson et al. (2023) | RAW 264.7 Macrophages | 5 µM | Reduced IL-6 levels by 50% after LPS stimulation. |
Lee et al. (2023) | Primary Neuronal Cultures | 20 µM | Enhanced mitochondrial membrane potential. |
In Vivo Studies
Animal studies have provided further insights into the efficacy of DIDTS:
-
Rodent Model of Alzheimer's Disease :
- Objective : To evaluate cognitive improvements following DIDTS treatment.
- Findings : Mice treated with DIDTS showed significant improvements in memory tasks compared to control groups, alongside reduced amyloid-beta plaque formation.
-
Diabetes-Induced Oxidative Stress Model :
- Objective : To assess antioxidant effects in diabetic rats.
- Findings : Rats receiving DIDTS exhibited lower blood glucose levels and reduced oxidative damage markers compared to untreated controls.
Properties
Molecular Formula |
C19H27K3O12S2 |
---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
tripotassium;10-(4,5-dimethoxy-2-methyl-3,6-disulfonatooxyphenyl)decanoate |
InChI |
InChI=1S/C19H30O12S2.3K/c1-13-14(11-9-7-5-4-6-8-10-12-15(20)21)17(31-33(25,26)27)19(29-3)18(28-2)16(13)30-32(22,23)24;;;/h4-12H2,1-3H3,(H,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3 |
InChI Key |
ZOHKEYXZYRBSCU-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C(=C(C(=C1OS(=O)(=O)[O-])OC)OC)OS(=O)(=O)[O-])CCCCCCCCCC(=O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.